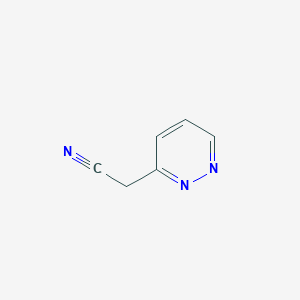

2-(Pyridazin-3-YL)acetonitrile

Vue d'ensemble

Description

2-(Pyridazin-3-YL)acetonitrile is an organic compound that belongs to the pyridazine family. It has a molecular weight of 119.13 and is a white to yellow solid . Its IUPAC name is 3-pyridazinylacetonitrile .

Molecular Structure Analysis

The InChI code for 2-(Pyridazin-3-YL)acetonitrile is 1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 . This indicates that the molecule consists of a pyridazine ring attached to an acetonitrile group.Physical And Chemical Properties Analysis

2-(Pyridazin-3-YL)acetonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Drug Discovery

- Summary of the Application: The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- Methods of Application or Experimental Procedures: The pyridazine ring is used in the design and synthesis of drugs. It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .

- Results or Outcomes: The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Antimicrobial and Antidepressant

- Summary of the Application: Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial and antidepressant effects .

- Methods of Application or Experimental Procedures: These compounds are synthesized and then evaluated in vitro using radioligand receptor binding assays for their affinity toward various receptors .

- Results or Outcomes: The target compounds have shown good affinity toward certain receptors, with Ki values in the sub-nanomolar range .

Anti-hypertensive and Anticancer

- Summary of the Application: Pyridazine and pyridazinone derivatives have also demonstrated anti-hypertensive and anticancer activities .

- Methods of Application or Experimental Procedures: These compounds are synthesized and then evaluated in vitro for their potential therapeutic effects .

- Results or Outcomes: Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Antiplatelet and Antiulcer

- Summary of the Application: Pyridazine and pyridazinone derivatives have shown antiplatelet and antiulcer activities .

- Methods of Application or Experimental Procedures: These compounds are synthesized and then evaluated in vitro for their potential therapeutic effects .

- Results or Outcomes: Various pyridazinone derivatives have been used as commercially available drugs .

Anticholinesterase Inhibitors

- Summary of the Application: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .

- Methods of Application or Experimental Procedures: These compounds are synthesized and then evaluated in vitro for their potential therapeutic effects .

- Results or Outcomes: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

CNS Penetrance

- Summary of the Application: The 2-(pyridazin-3-yl)phenol moiety in 80 was preserved throughout the subsequent optimization program which was focused on avoiding a human ether-à-go-go-related gene (hERG) cardiac ion channel liability whilst maintaining biological potency and efficacy and optimizing central nervous system (CNS) penetrance .

- Methods of Application or Experimental Procedures: These compounds are synthesized and then evaluated in vitro for their potential therapeutic effects .

- Results or Outcomes: The optimization program was successful in avoiding a hERG cardiac ion channel liability whilst maintaining biological potency and efficacy and optimizing CNS penetrance .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The pyridazine ring, to which 2-(Pyridazin-3-YL)acetonitrile belongs, is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest that this structure should be extensively studied for therapeutic benefits .

Propriétés

IUPAC Name |

2-pyridazin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJOPCDICFIYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridazin-3-YL)acetonitrile | |

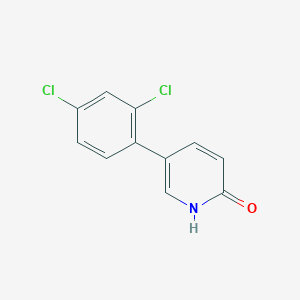

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)